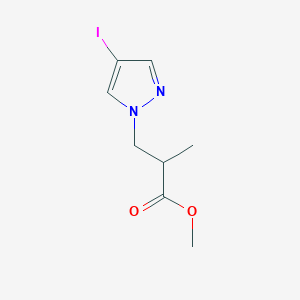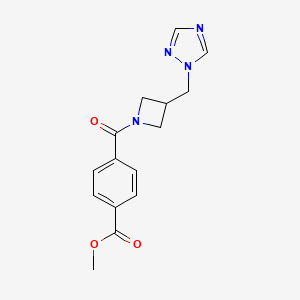![molecular formula C16H18N2O4 B2369875 [8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate CAS No. 526190-44-3](/img/structure/B2369875.png)
[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of this compound is 302.33. The bond lengths in the central CNOS unit are 1.3444 (19), 1.3556 (18) and 1.6567 (15) Å for C—N, C—O and C—S, respectively . The CNOS and C3N moieties are flat and nearly coplanar with each other, consistent with the C—N bond possessing partial double-bond character .Physical And Chemical Properties Analysis
Carbamates, in general, display very good chemical and proteolytic stabilities . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Aplicaciones Científicas De Investigación
Organic Photovoltaics (Solar Cells)
Naphthalene diimide-based polymers, including poly[[N,N0-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl-alt]-5,50-(2,20-bithiophene)] (N2200), have been investigated for all-polymer solar cells (all-PSCs). These polymers exhibit strong electron affinity, high electron mobility, and good mechanical reliability. However, controlling the film morphology of NDI-based all-PSCs is challenging. Researchers have explored ternary random copolymerization by adding a small amount of dicyanodistyrylbenzene (DCB) to N2200. The resulting terpolymer acceptors (PNDIx) showed improved crystallization and miscibility with electron-donating copolymers, leading to enhanced fill factors and power conversion efficiencies in all-PSCs .
Electroluminescent Materials (OLEDs)
Organic light-emitting diodes (OLEDs) rely on electroluminescence to emit light. Naphthalene diimide derivatives, including those similar to our compound, have been explored as emissive materials in OLEDs. Their ability to respond to applied electric currents makes them promising candidates for efficient and flexible displays and lighting systems .
Direcciones Futuras
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Therefore, the future directions of this compound could involve its further exploration in these areas.
Propiedades
IUPAC Name |
[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-17(2)15(19)21-12-9-8-11-6-5-7-14(13(11)10-12)22-16(20)18(3)4/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFQSJWCDHUZQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=CC=C2OC(=O)N(C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2369792.png)

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2369797.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)
![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)

![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)



![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)


![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)